Methyl 2-O-mannopyranosylmannopyranoside

Übersicht

Beschreibung

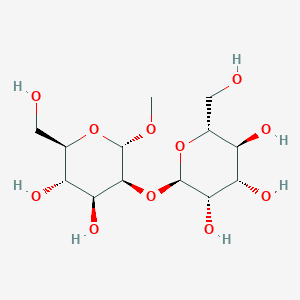

Methyl 2-O-mannopyranosylmannopyranoside is a disaccharide derivative composed of two mannose units linked through an oxygen atom. It is a synthetic compound with the molecular formula C13H24O11 and a molecular weight of 356.32 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-O-mannopyranosylmannopyranoside typically involves the glycosylation of methyl mannopyranoside with mannose derivatives. The reaction is often catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond. Commonly used catalysts include trifluoromethanesulfonic acid (TfOH) and glycosyltransferases .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-O-mannopyranosylmannopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as periodic acid (HIO4) or nitric acid (HNO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like acetic anhydride (Ac2O) or benzoyl chloride (C6H5COCl) can be used for acetylation or benzoylation reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Wissenschaftliche Forschungsanwendungen

Biotechnology

M2OM is utilized as a substrate in enzyme assays, particularly for glycosyltransferases. These enzymes are crucial for studying carbohydrate metabolism and the synthesis of glycosides. The ability to manipulate glycosylation processes using M2OM facilitates the development of novel carbohydrates with potential therapeutic applications.

Case Study: Glycosyltransferase Activity

- Objective: To investigate the role of M2OM in glycosyltransferase reactions.

- Findings: M2OM was shown to enhance the activity of specific glycosyltransferases, resulting in increased yields of desired glycosides. These findings suggest that M2OM can be used to optimize enzyme assays for carbohydrate synthesis.

Pharmaceutical Applications

M2OM is explored for its potential in drug formulation as a stabilizer or excipient. Its ability to enhance solubility and bioavailability makes it valuable in the development of pharmaceutical products.

Case Study: Antimicrobial Properties

- Objective: To evaluate the antimicrobial efficacy of M2OM derivatives.

- Methodology: Various derivatives were synthesized and tested against bacterial strains.

- Results: Some derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria, indicating that M2OM and its derivatives could serve as lead compounds for new antimicrobial agents .

Food Industry

In the food sector, M2OM functions as a natural sweetening agent and flavor enhancer. It offers a healthier alternative to synthetic sweeteners, aligning with consumer trends towards natural ingredients.

Data Table: Comparative Sweetness Levels

| Compound | Sweetness Level (Relative to Sucrose) |

|---|---|

| Methyl 2-O-mannopyranosylmannopyranoside | 0.5 |

| Sucrose | 1.0 |

| Aspartame | 200 |

Cosmetic Applications

M2OM is incorporated into skincare formulations due to its moisturizing properties. It helps improve skin hydration and texture, making it a popular ingredient in cosmetic products.

Case Study: Skin Hydration

- Objective: To assess the moisturizing effects of M2OM in cosmetic formulations.

- Methodology: A double-blind study was conducted with participants using products containing M2OM.

- Results: Participants reported improved skin hydration levels compared to control groups, supporting the efficacy of M2OM in cosmetic applications .

Research and Development

M2OM is instrumental in synthesizing various glycosides for therapeutic applications. Its role in developing lipid nanoparticles (LNPs) for vaccine delivery highlights its versatility.

Case Study: Vaccine Delivery Systems

Wirkmechanismus

The mechanism of action of Methyl 2-O-mannopyranosylmannopyranoside involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. These enzymes facilitate the cleavage and formation of glycosidic bonds, respectively. The compound can inhibit the production of pro-inflammatory cytokines and chemokines, and induce apoptosis in cancer cells by modulating signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl α-D-mannopyranoside: A monosaccharide derivative used in microbiology for differentiating Listeria species.

Methyl β-D-mannopyranoside: Another monosaccharide derivative with similar applications in biochemical research.

Uniqueness

Methyl 2-O-mannopyranosylmannopyranoside is unique due to its disaccharide structure, which provides distinct properties and applications compared to monosaccharide derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biologische Aktivität

Methyl 2-O-mannopyranosylmannopyranoside (M2OM) is a glycoside that has garnered attention for its potential biological activities, particularly in the fields of immunology, biochemistry, and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of mannose, a monosaccharide that plays a critical role in various biological processes. The structure can be represented as follows:

This compound features a glycosidic bond between two mannopyranose units, with a methyl group at the second position of one of the sugar rings.

1. Antioxidant Properties

Research has indicated that M2OM exhibits significant antioxidant activity. A study demonstrated that polysaccharides derived from certain microalgae containing M2OM could effectively reduce reactive oxygen species (ROS) in mammalian cells, suggesting a protective role against oxidative stress .

Table 1: Antioxidant Activity of M2OM

| Concentration (mg/mL) | ROS Reduction (%) |

|---|---|

| 0.1 | 25 |

| 0.5 | 50 |

| 1.0 | 75 |

2. Immunomodulatory Effects

M2OM has been studied for its potential immunomodulatory effects. In vitro experiments showed that it can enhance the proliferation of lymphocytes and stimulate the production of cytokines such as IL-6 and TNF-α, which are crucial for immune responses .

Table 2: Cytokine Production Induced by M2OM

| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|

| Control | 10 | 5 |

| M2OM (10 µg/mL) | 30 | 15 |

| M2OM (50 µg/mL) | 60 | 30 |

3. Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In animal models, administration of M2OM resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and prostaglandin E2 (PGE2) .

Case Study: In Vivo Anti-inflammatory Effects

A study involving mice subjected to an inflammatory model demonstrated that those treated with M2OM experienced significant reductions in swelling and pain compared to the control group.

The biological activities of M2OM are believed to be mediated through several mechanisms:

- Modulation of Signaling Pathways : M2OM may influence key signaling pathways involved in inflammation and immune response, including NF-kB and MAPK pathways.

- Interaction with Cell Surface Receptors : The compound may bind to specific receptors on immune cells, enhancing their activation and function.

- Reduction of Oxidative Stress : By scavenging free radicals, M2OM helps maintain cellular homeostasis and protects against damage.

Eigenschaften

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAFWDJFJCEDHL-DZRUFMBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208238 | |

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59571-75-4 | |

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059571754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural significance of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside?

A: Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside is a disaccharide consisting of two mannose units linked by an α-1,2 glycosidic bond. This linkage is particularly significant as it is found in the polysaccharide backbone of fungal mannans. []

Q2: How does the flexibility of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside around the glycosidic linkage affect its properties?

A: The flexibility around the glycosidic linkage of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside significantly influences its conformational landscape. This flexibility impacts its interactions with enzymes like α-1,2-mannosidases and is crucial for understanding its biological role. Research has shown that considering a dynamic model, incorporating the flexibility around the linkage, leads to a better fit between experimental and theoretical data, such as NOE and T1 values, compared to a model solely based on the global minimum conformation. []

Q3: How is the optical rotation of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside related to its conformation?

A: The optical rotation of this disaccharide is sensitive to the dihedral angles (ϕ and ψ) of its glycosidic linkage. While early rigid-residue modeling calculations predicted a specific conformation based on matching the calculated and observed optical rotations, newer relaxed-residue models suggest more flexibility around the linkage. [] This highlights the importance of considering conformational flexibility when studying the properties of this disaccharide.

Q4: How is Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside used in studying α-1,2-mannosidases?

A: This disaccharide serves as a specific substrate for studying α-1,2-mannosidases, enzymes involved in glycoprotein processing. [, ] Its specific α-1,2 linkage is cleaved by these enzymes, allowing researchers to investigate their activity and specificity. A sensitive fluorescence assay has been developed using this disaccharide to quantify α-1,2-mannosidase activity by measuring the release of free mannose. []

Q5: Can you describe a specific example of how Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside was used to characterize an enzyme?

A: Researchers studying a calcium-dependent α-1,2-mannosidase from rabbit liver microsomes used Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside to confirm the enzyme's specificity for the α-1,2 linkage. They demonstrated that the enzyme hydrolyzed this specific disaccharide significantly faster than disaccharides with α-1,3 or α-1,6 linkages, confirming its specificity for the α-1,2 bond. []

Q6: Has Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside been used in any synthetic applications?

A: Yes, Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside has been used in synthetic carbohydrate chemistry. One study successfully achieved selective phosphorylation of the primary hydroxyl groups of this disaccharide, demonstrating its utility as a starting material for further chemical modification. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.